Superior P2X3 Receptor Antagonism
This compound demonstrates potent antagonist activity at the human P2X3 receptor with an IC50 of 16 nM [1]. This represents a significant, quantifiable improvement in potency compared to another pyrrolo[3,2-c]pyridine derivative (CHEMBL5173780), which exhibits an IC50 of 4680 nM (4.68 µM) in a cell-based assay [2]. This 292-fold difference underscores that activity is not class-wide and is highly dependent on specific substitution.
| Evidence Dimension | P2X3 Receptor Antagonism |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | CHEMBL5173780 (a pyrrolo[3,2-c]pyridine derivative): IC50 = 4680 nM |
| Quantified Difference | Target compound is ~292-fold more potent. |
| Conditions | Human P2X3 receptor expressed in rat C6-BU-1 cells (target); Comparator: human P2X3 receptor in a cell-based assay [1][2]. |
Why This Matters
For researchers focused on P2X3 as a therapeutic target, selecting this compound over an arbitrary analog ensures relevant potency for meaningful target engagement studies.
- [1] BindingDB. BDBM50563052 (CHEMBL4748113). Affinity Data: IC50 16 nM for human P2X3 receptor. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50563052. View Source
- [2] BindingDB. BDBM50592275 (CHEMBL5173780). Affinity Data: IC50 4680 nM for human P2X3 receptor. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50592275. View Source
